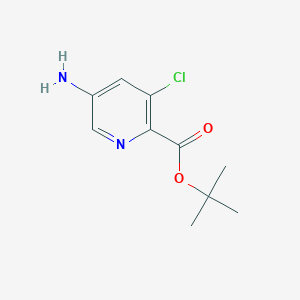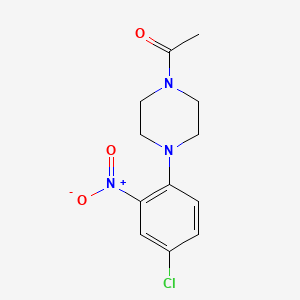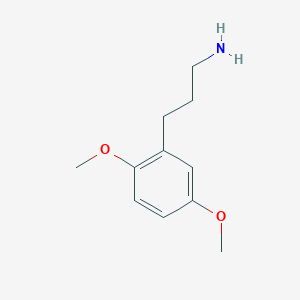
3-(2,5-Dimethoxyphenyl)propan-1-amine
Vue d'ensemble
Description
“3-(2,5-Dimethoxyphenyl)propan-1-amine” is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . It is classified as a primary amine, as only one alkyl group is bonded to the nitrogen .
Synthesis Analysis
The synthesis of similar compounds has been documented in various studies. For instance, a convenient method for the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its Cu(II) complex has been reported . The starting amine and its amide were synthesized according to a previously described procedure .Molecular Structure Analysis
The molecular structure of “3-(2,5-Dimethoxyphenyl)propan-1-amine” can be represented by the IUPAC name 1-(2,3-dimethoxyphenyl)-1-propanamine . The InChI code for this compound is 1S/C11H17NO2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7,9H,4,12H2,1-3H3 .Chemical Reactions Analysis
Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it .Applications De Recherche Scientifique
Chiral Auxiliary in Diastereoselective Alkylation : 3-(2,5-Dimethoxyphenyl)propan-1-amine has been utilized as a chiral auxiliary for the diastereoselective alkylation of aldimines with alkylmetals. This process involves the use of the 3-(2,5-Dimethoxyphenyl)ethyl group, which can be removed subsequently, facilitating amino-transfer to the final product (Kohara, Hashimoto, & Saigo, 1999).
Crystallography Studies : The compound has been a subject of conformational analyses in crystallography. Studies have reported on the crystal structures of related derivatives, emphasizing their molecular configurations and interactions. Such research aids in understanding molecular geometry and bonding behaviors (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Organometallic Chemistry : In the field of organometallic chemistry, 3-(2,5-Dimethoxyphenyl)propan-1-amine is involved in the formation of isolable 1:1 adducts with ammonia and primary amines. This has implications in the synthesis and study of organometallic compounds and their potential applications (Wada, Kanzaki, Ogura, Hayase, & Erabi, 1995).
Pharmacological Research : The compound has been studied for its potential pharmacological applications. For example, derivatives of 3-(3,4-dimethoxyphenyl)propanic acid, a related compound, have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties (Nováček, Nováková, Polasek, & Daněk, 1990).
Solid-Phase Synthesis in Chemistry : The compound has been employed in the synthesis of pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry. This involves creating diverse chemical compounds efficiently, which is crucial in drug discovery and material science (Virta, Leppänen, & Lönnberg, 2004).
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLTCFCRGIGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propan-1-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


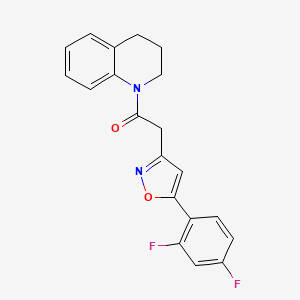
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606490.png)
![7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline](/img/structure/B2606492.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2606494.png)
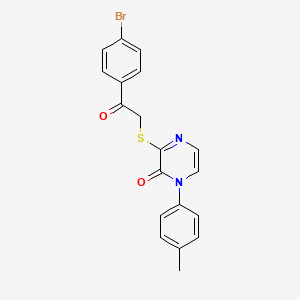
![5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol](/img/structure/B2606497.png)
![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)
![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2606500.png)
![(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2606501.png)
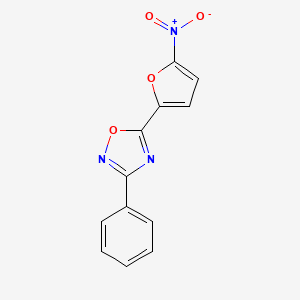
![Propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2606506.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)
